molecular formula C7H5BrINO B1391436 2-Bromo-5-iodobenzamide CAS No. 865178-41-2

2-Bromo-5-iodobenzamide

Cat. No.: B1391436
CAS No.: 865178-41-2
M. Wt: 325.93 g/mol
InChI Key: IEBLXJNSYRSMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-iodobenzamide is a chemical compound that belongs to the benzamide class of compounds. It has a CAS Number of 865178-41-2 and a molecular weight of 325.93 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound. The Inchi Code is 1S/C7H5BrINO/c8-6-2-1-4 (9)3-5 (6)7 (10)11/h1-3H, (H2,10,11) and the Inchi Key is IEBLXJNSYRSMBT-UHFFFAOYSA-N .

Scientific Research Applications

Synthon for Heterocyclic Compounds 2-Bromo-5-iodobenzamide serves as an essential synthon in the design and synthesis of nitrogen-containing heterocyclic compounds and their annulated derivatives. It undergoes palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes to produce various alkynylated aniline derivatives. These derivatives are further utilized in palladium chloride-mediated heteroannulation, leading to novel indole-based compounds. Such processes are pivotal in creating molecular hybrids and expanding the scope of organic synthesis in medicinal chemistry (Mmonwa & Mphahlele, 2016).

Catalytic Synthesis of Isoindolinones this compound is involved in Cu(I)-catalyzed synthesis processes, particularly in the formation of substituted 3-methyleneisoindolin-1-ones. This reaction leverages alkynyl acids as alkyne sources and involves decarboxylative cross-coupling followed by heteroannulation. The method demonstrates the versatility of this compound in facilitating complex organic transformations, contributing to the synthesis of biologically relevant compounds (Gogoi et al., 2014).

Halogen Bonding in Crystal Engineering In crystal engineering, this compound demonstrates its utility through the formation of molecular tapes mediated by hydrogen and halogen bonds. This application highlights its role in developing structured materials and understanding molecular interactions critical in designing functional crystalline assemblies (Saha, Nangia, & Jaskólski, 2005).

Eco-friendly Arylation in Water this compound is also employed in eco-friendly photoinduced arylation reactions in water, showcasing its application in green chemistry. Such reactions emphasize the compound's role in sustainable chemical processes, contributing to the development of environmentally benign methodologies (Saporito, Rodríguez, & Baumgartner, 2019).

Safety and Hazards

The safety data sheet for 2-Bromo-5-iodobenzamide suggests avoiding contact with skin and eyes, and not to breathe mist/vapors/spray. It also advises against ingestion .

Properties

IUPAC Name

2-bromo-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBLXJNSYRSMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-iodobenzamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-iodobenzamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-iodobenzamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-iodobenzamide
Reactant of Route 5
2-Bromo-5-iodobenzamide
Reactant of Route 6
2-Bromo-5-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.